![molecular formula C11H6ClN3O3S B3019991 5-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 887885-27-0](/img/structure/B3019991.png)
5-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would contain a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), an oxadiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the furan, oxadiazole, and thiophene rings would likely make the compound aromatic and potentially polar .Mechanism of Action
The mechanism of action of FTC is not fully understood. However, research has shown that FTC induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. FTC also inhibits the growth of microbial cells by disrupting the cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
FTC has been shown to have minimal toxicity and is well-tolerated by the body. However, further research is required to understand the long-term effects of FTC on the body. FTC has been shown to exhibit antioxidant activity, which may have a beneficial effect on the body. Additionally, FTC has been shown to inhibit the expression of various inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
FTC exhibits several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be confirmed using various analytical techniques. Additionally, FTC exhibits potent activity against various cancer cell lines and microbial infections, making it a valuable tool for studying these diseases. However, one limitation of FTC is that its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Future Directions
Further research is required to fully understand the potential therapeutic applications of FTC. Future studies should focus on elucidating the mechanism of action of FTC and identifying potential drug targets. Additionally, further research is required to understand the long-term effects of FTC on the body and its potential for drug development. Finally, studies should focus on optimizing the synthesis of FTC to improve its potency and reduce its toxicity.
Synthesis Methods
FTC can be synthesized using various methods, including the reaction of 2-chlorothiophene-3-carboxylic acid with furan-2-carboxylic acid hydrazide, followed by cyclization with phosphoryl chloride and subsequent reaction with 5-amino-1,3,4-oxadiazole-2-thiol. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
FTC has been extensively studied for its potential therapeutic applications. Research has shown that FTC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FTC has also shown promising results in the treatment of microbial infections, including bacterial and fungal infections. Additionally, FTC has shown anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3S/c12-8-4-3-7(19-8)9(16)13-11-15-14-10(18-11)6-2-1-5-17-6/h1-5H,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGOAWBDISQYSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330506 | |
Record name | 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51087804 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
887885-27-0 | |
Record name | 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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